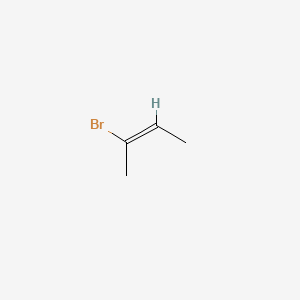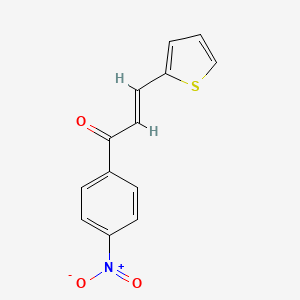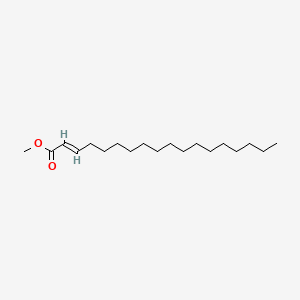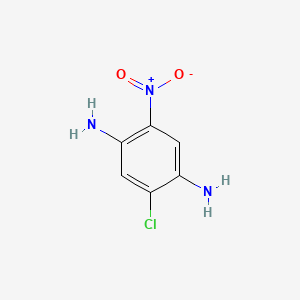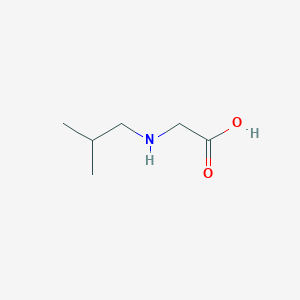
n-(2-Methylpropyl)glycine
Descripción general
Descripción
N-Isobutylglycine is an alpha-amino acid.
Aplicaciones Científicas De Investigación
Neurotransmission and Cognitive Enhancement
N-(2-Methylpropyl)glycine, a glycine derivative, has shown promise in enhancing neurotransmission and cognitive functions. Glycine, as an agonist at brain N-methyl-D-aspartate (NMDA) receptors, plays a critical role in synaptic plasticity and neurotransmission. High-dose glycine, when used as an adjunct to certain antipsychotic medications like olanzapine and risperidone, has demonstrated significant clinical benefits in schizophrenia treatment, suggesting its potential to augment the efficacy of these drugs (Heresco-Levy et al., 2004). Furthermore, compounds like GLYX-13, which act as NMDA receptor glycine site partial agonists, have been explored for their cognitive enhancing and potential antidepressant effects without the psychotomimetic side effects associated with NMDA receptor antagonists (Moskal et al., 2014).
Plant Stress Resistance
Glycine derivatives like this compound have roles in improving plant stress resistance. Glycine betaine (GB) and proline, which are major organic osmolytes, accumulate in a variety of plant species in response to environmental stresses. These compounds have shown positive effects on enzyme and membrane integrity and play adaptive roles in mediating osmotic adjustment in plants under stress conditions. Research has highlighted the success of exogenous application of these compounds in increasing growth and crop yield under environmental stresses (Ashraf & Foolad, 2007).
Glycine Reuptake Inhibition in Schizophrenia
The inhibition of glycine reuptake, which elevates synaptic glycine concentrations, represents an effective strategy to enhance NMDA receptor transmission. Bitopertin, a glycine reuptake inhibitor, has been investigated for its efficacy and safety in patients with schizophrenia and predominant negative symptoms, demonstrating potential as a novel treatment option (Umbricht et al., 2014).
Herbicide Resistance and Agriculture
Glyphosate, a derivative of glycine (N-phosphonomethyl-glycine), is widely used as a herbicide. Its success in agriculture is mainly attributable to its specificity for the plant enzyme enolpyruvyl shikimate-3-phosphate synthase. Transgenic glyphosate-resistant plants have been developed, allowing the herbicide's application to crops without damage. Studies focus on glyphosate's mode of action, environmental fate, and resistance mechanisms in plants (Duke & Powles, 2008).
Propiedades
IUPAC Name |
2-(2-methylpropylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)3-7-4-6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZGJEWGVNFKPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437397 | |
| Record name | N-isobutylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3182-85-2 | |
| Record name | N-isobutylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

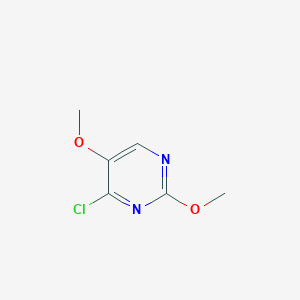

![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)



